

An In-depth Technical Guide to 4-ene-Valproic Acid (4-ene-VPA)

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Compound of Interest

Compound Name: *2-Propyl-4-pentenoic acid*

Cat. No.: *B022072*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and toxicological profile of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the widely used anticonvulsant drug, valproic acid (VPA). This document is intended to serve as a detailed resource, incorporating experimental methodologies and pathway visualizations to facilitate further research and drug development efforts.

Core Chemical and Physical Properties

4-ene-VPA, also known as **2-propyl-4-pentenoic acid**, is a monounsaturated and methyl-branched fatty acid. It is recognized as a major metabolite of valproic acid. Chemically, it is a very hydrophobic molecule and is considered practically insoluble in water.

Quantitative Physicochemical Data

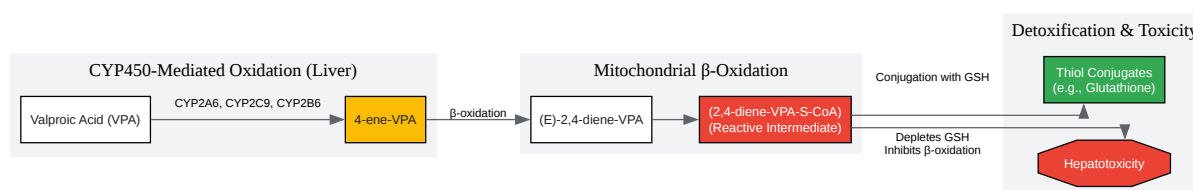
The key physical and chemical properties of 4-ene-VPA are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-propylpent-4-enoic acid	
Synonyms	4-ene VPA, 2-Allylpentanoic Acid, delta(4)-VPA	
Chemical Formula	C ₈ H ₁₄ O ₂	
Average Molecular Weight	142.1956 g/mol	
Monoisotopic Molecular Weight	142.099379692 g/mol	
Physical Form	Oil	
Water Solubility	4.11 g/L (Predicted)	
Methanol Solubility	Slightly Soluble	
pKa (Strongest Acidic)	5.06	
LogP	2.21 (ALOGPS), 2.49 (ChemAxon)	
Polar Surface Area	37.3 Å ²	
Rotatable Bond Count	5	
Hydrogen Bond Acceptor Count	2	
Hydrogen Bond Donor Count	1	
CAS Number	1575-72-0	

Metabolic Pathways and Bioactivation

The metabolism of valproic acid is complex, involving at least three major routes: glucuronidation, mitochondrial β -oxidation, and cytochrome P450 (CYP)-mediated oxidation. 4-ene-VPA is primarily formed via the CYP-mediated pathway, which, although a minor route (accounting for ~10% of VPA metabolism), is critical due to its role in producing toxic metabolites.

The key isoenzymes responsible for the desaturation of VPA to 4-ene-VPA are CYP2A6, CYP2C9, and to a lesser extent, CYP2B6. Once formed, 4-ene-VPA can undergo further metabolic activation, primarily through the mitochondrial β -oxidation pathway. This process leads to the formation of highly reactive intermediates, such as (E)-2,4-diene-VPA, which can be further converted to a chemically reactive thioester, (2,4-diene-VPA-S-CoA).



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Metabolic bioactivation of VPA to the toxic metabolite 4-ene-VPA.

Toxicological Profile: Hepatotoxicity

The hepatotoxicity associated with VPA therapy is strongly linked to the bioactivation of 4-ene-VPA. The reactive intermediate, (2,4-diene-VPA-S-CoA), is considered a putative cytotoxic metabolite. Its toxicity stems from its ability to react with and deplete mitochondrial glutathione (GSH) pools and to form conjugates with coenzyme A (CoA). This depletion of essential cellular antioxidants and the inhibition of key enzymes in the fatty acid β -oxidation pathway lead to mitochondrial stress, impaired energy metabolism, and ultimately, liver injury, which can manifest as microvesicular steatosis.

While 4-ene-VPA is a known hepatotoxin, some studies indicate that its serum concentration may not directly correlate with the presence or severity of liver damage, possibly because it is rapidly metabolized into further reactive intermediates or becomes bound to liver tissue.

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